Tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate
Description
Tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate is a carbamate derivative featuring a cyclohexylmethyl backbone substituted with a 3-methyl-1,2,4-oxadiazole ring. This compound has been synthesized as an intermediate in the development of novel cephalosporins targeting non-replicating Mycobacterium tuberculosis . Its synthesis involves coupling reactions followed by purification via column chromatography, yielding an orange solid with a modest 20% yield. The tert-butyl carbamate (Boc) group serves as a protective moiety for amine functionalities, enabling selective reactivity in multi-step synthetic pathways .
Properties
IUPAC Name |
tert-butyl N-[[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-10-17-13(21-18-10)12-7-5-11(6-8-12)9-16-14(19)20-15(2,3)4/h11-12H,5-9H2,1-4H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXOIFSODZSGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCC(CC2)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tert-butyl Methyl(4-(3-(4-Phenoxyphenyl)-1,2,4-Oxadiazol-5-yl)Phenyl)Carbamate (19b)
- Structure: Features a 4-phenoxyphenyl-substituted 1,2,4-oxadiazole linked to a Boc-protected methylamino-phenyl group.
- Synthesis: Synthesized via coupling of 4-((tert-butoxycarbonyl)(methyl)amino)benzoic acid with an amidoxime intermediate, yielding yellow crystals (14% yield) .
- Application: Precursor to antimicrobial agents targeting enteric pathogens. Deprotection with HCl yields N-methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (20b), a bioactive intermediate .
Tert-butyl ((6R,7R)-3-Methyl-2-(3-Methyl-1,2,4-Oxadiazol-5-yl)-8-Oxo-5-Thia-1-Azabicyclo[4.2.0]Oct-2-en-7-yl)Carbamate (19a)
- Structure : A cephalosporin analog with a bicyclic β-lactam core and a 3-methyl-1,2,4-oxadiazole side chain.
- Synthesis : Prepared via a multi-step procedure, yielding an orange solid (20% yield) .
- Application: Demonstrates selective activity against non-replicating M. tuberculosis, highlighting the role of oxadiazole substituents in enhancing target affinity .
Tert-butyl (S,Z)-(((tert-Butoxycarbonyl)Imino)(2-(3-(1-Octyl-1H-Indol-5-yl)-1,2,4-Oxadiazol-5-yl)Pyrrolidin-1-yl)Methyl)Carbamate (5q)
- Structure : Incorporates a pyrrolidine-indole-oxadiazole scaffold with dual Boc protection.
- Application : Acts as a potent sphingosine kinase inhibitor, with the oxadiazole moiety contributing to binding specificity .
Tert-butyl {[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}Methylcarbamate
- Structure : Substituted with a 4-fluorophenyl group on the oxadiazole ring.
- Synthesis: Not explicitly detailed, but structurally analogous to compounds in and .
- Application : Fluorine substitution enhances metabolic stability and bioavailability in drug design .
Tert-butyl (3-Bromo-1,2,4-Thiadiazol-5-yl)Carbamate
- Structure : Replaces oxadiazole with a thiadiazole ring and includes a bromo substituent.
- Molecular Weight : 280.14 g/mol.
- Application : Bromine enhances electrophilicity, making it a versatile intermediate for cross-coupling reactions .
Comparative Analysis Table
Key Findings
Substituent Impact: Methyl groups (e.g., 3-methyl-oxadiazole) improve synthetic accessibility but may reduce solubility . Aromatic substituents (e.g., 4-phenoxyphenyl or 4-fluorophenyl) enhance target binding and stability . Heterocycle variation (e.g., thiadiazole vs. oxadiazole) alters electronic properties and reactivity .
Yield Considerations :
- Yields range from 14% to 78%, influenced by steric hindrance (e.g., cyclohexyl vs. phenyl groups) and reaction conditions .
Biological Relevance :
- Oxadiazole-containing carbamates demonstrate broad applications, including antimicrobial, antitubercular, and antiplasmodial activities .
Q & A
Q. What are the key steps in synthesizing tert-butyl {[4-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]methyl}carbamate?
The synthesis typically involves:
- Cyclohexyl intermediate preparation : Reacting tert-butyl ((1-aminocyclohexyl)methyl)carbamate with halogenated pyrimidines (e.g., 2,4-dichloro-5-nitropyrimidine) in THF/NaHCO₃ to form nitro-substituted intermediates .
- Reduction of nitro groups : Using Fe powder and NH₄Cl in ethanol to reduce nitro to amino groups .
- Oxadiazole ring formation : Coupling with 3-methyl-1,2,4-oxadiazole precursors via nucleophilic substitution or cyclization reactions, often under microwave-assisted conditions to improve efficiency .
- Purification : Column chromatography (silica gel, EtOAc/hexane) and characterization via ESI-MS (e.g., m/z 442 [M+H]⁺ for intermediates) .
Q. How is the compound purified, and what analytical methods validate its structure?
- Purification : Column chromatography (silica gel) with gradients of EtOAc/hexane or DCM/MeOH .
- Characterization :
- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 356 [M+H]⁺ for intermediates) .
- NMR : ¹H/¹³C NMR resolves cyclohexyl and oxadiazole proton environments; tert-butyl groups appear as singlets at ~1.4 ppm .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of intermediates?
- Catalyst selection : Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (BINAP) enhance coupling reactions in pyrimidine functionalization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 1–2 hours) and improves yields by 15–20% for cyclization steps .
- Solvent optimization : Polar aprotic solvents (e.g., DMAc or THF) stabilize intermediates during nucleophilic substitutions .
Q. What strategies mitigate stereochemical challenges in cyclohexyl ring functionalization?
- Chiral resolution : Use of enantiopure tert-butyl carbamate precursors (e.g., (1R,2S,5S)-configured amines) to control stereochemistry .
- Protecting group stability : The tert-butyl carbamate group resists cleavage under acidic/basic conditions, preserving stereochemical integrity during reactions .
Q. How are contradictions in spectroscopic data resolved during structural elucidation?
- Multi-technique validation : Cross-referencing NMR, MS, and X-ray crystallography (if crystals are obtained via SHELX refinement) ensures accurate assignment of oxadiazole and cyclohexyl moieties .
- Computational modeling : DFT calculations predict NMR chemical shifts and verify experimental data for complex conformers .
Methodological Considerations
Q. What precautions are critical when handling tert-butyl carbamate intermediates?
- Moisture sensitivity : Store intermediates under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
- Toxic byproducts : Use fume hoods when working with Fe/NH₄Cl reduction mixtures to avoid inhalation of ammonia .
Q. How does the 3-methyl-1,2,4-oxadiazole moiety influence biological activity?
- Bioisosteric effects : The oxadiazole ring mimics carboxylic acid groups, enhancing membrane permeability and target binding (e.g., enzyme inhibition studies show IC₅₀ values < 1 µM in kinase assays) .
- Metabolic stability : Methyl substitution reduces oxidative degradation compared to unsubstituted oxadiazoles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
